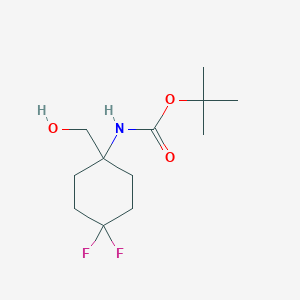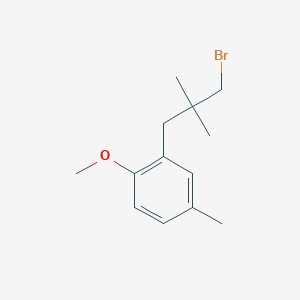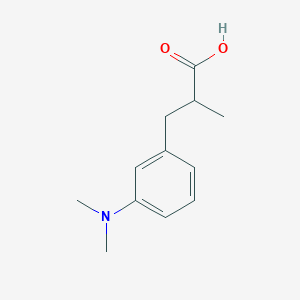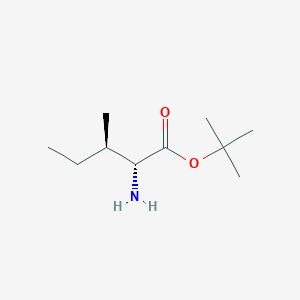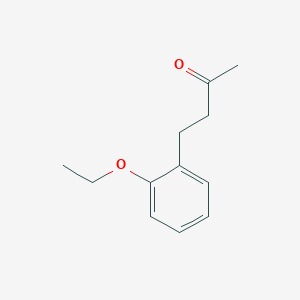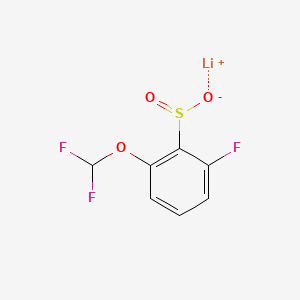
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is a complex organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion coordinated with a difluoromethoxy and fluorobenzene sulfinate moiety, making it a valuable reagent in synthetic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate typically involves the reaction of 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) to prevent hydrolysis of the sulfinic acid .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include sulfonates, sulfides, and substituted fluorobenzene derivatives, which can be further utilized in various chemical syntheses .
Aplicaciones Científicas De Investigación
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate has several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for radiolabeled compounds.
Industry: It is employed in the production of specialty polymers and materials with unique electronic properties
Mecanismo De Acción
The mechanism of action of Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors that are sensitive to fluorinated groups.
Pathways Involved: It modulates signaling pathways by altering the electronic properties of the molecules it interacts with, leading to changes in biological activity
Comparación Con Compuestos Similares
Similar Compounds
Lithium bis(fluorosulfonyl)imide: Another lithium compound with fluorinated groups, used in battery electrolytes.
2-(Difluoromethoxy)benzene derivatives: Compounds with similar structural motifs but different functional groups
Uniqueness
Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is unique due to its specific combination of a lithium ion with a difluoromethoxy and fluorobenzene sulfinate moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications .
Propiedades
Fórmula molecular |
C7H4F3LiO3S |
|---|---|
Peso molecular |
232.1 g/mol |
Nombre IUPAC |
lithium;2-(difluoromethoxy)-6-fluorobenzenesulfinate |
InChI |
InChI=1S/C7H5F3O3S.Li/c8-4-2-1-3-5(13-7(9)10)6(4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1 |
Clave InChI |
HAFUNRFDDIHREC-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC(=C(C(=C1)F)S(=O)[O-])OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



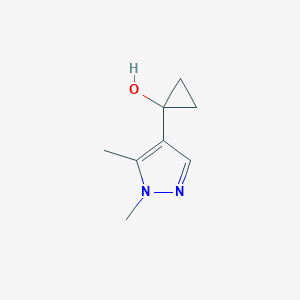

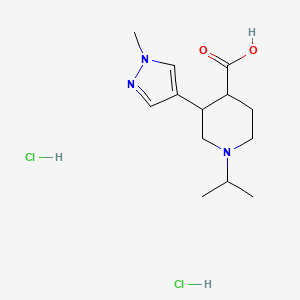
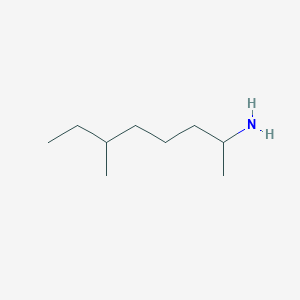

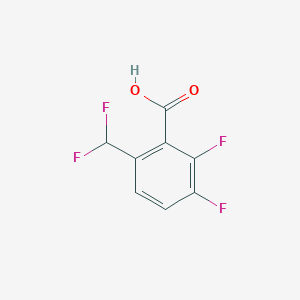
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
